molecular formula C7H4Cl2F2O B1465216 1,3-Dichloro-5-(difluoromethoxy)benzene CAS No. 676252-17-8

1,3-Dichloro-5-(difluoromethoxy)benzene

Cat. No.: B1465216
CAS No.: 676252-17-8
M. Wt: 213.01 g/mol
InChI Key: FCLSMGWLXCOXGV-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(difluoromethoxy)benzene ( 676252-17-8) is a chemical compound with the molecular formula C₇H₄Cl₂F₂O and a molecular weight of 213.01 g/mol . This benzene derivative is characterized by chloro- substituents at the 1 and 3 positions and a difluoromethoxy group at the 5 position, making it a valuable synthetic intermediate in organic and medicinal chemistry research . It is typically supplied as a high-purity material, with grades of 95% and 97% available for specialized research applications . This compound is exclusively for use in scientific research and development. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind . Proper handling procedures are required, including the use of personal protective equipment and adherence to specific storage conditions, with recommendations for storage at -20°C for long-term stability . Researchers can procure this material from various global suppliers, though stock availability may vary .

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSMGWLXCOXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712187
Record name 1,3-Dichloro-5-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676252-17-8
Record name 1,3-Dichloro-5-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-5-(difluoromethoxy)benzene
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Biological Activity

1,3-Dichloro-5-(difluoromethoxy)benzene (C8H4Cl2F2O) is an aromatic compound notable for its unique chemical structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzene ring. Its molecular weight is approximately 227.02 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and interactions with various biochemical pathways.

The structural features of this compound contribute significantly to its reactivity and biological activity. The presence of halogen atoms can influence the compound's lipophilicity, stability, and interaction with biological targets. The difluoromethoxy group is particularly relevant as it may enhance binding affinity to certain receptors or enzymes.

Research indicates that this compound interacts with specific biological targets, potentially affecting various cellular processes. Preliminary studies suggest it may modulate enzyme activity or bind to receptors involved in critical signaling pathways. These interactions are essential for understanding its pharmacological implications.

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, similar compounds have shown inhibitory effects against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant strains.

Case Studies

  • Antibacterial Properties : A study investigating the antibacterial efficacy of halogenated aromatic compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The ID50 values for related compounds were reported as low as 1×107M1\times 10^{-7}M, suggesting that this compound could possess comparable activity .
  • Cytotoxicity in Cancer Cells : In a phenotypic screening study focused on cancer cell lines, compounds similar to this compound were evaluated for their cytotoxic effects. One analog demonstrated an IC50 of 0.58μM0.58\mu M against pancreatic cancer cells, indicating that this class of compounds may be useful in developing anticancer therapies .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are critical in determining its biological activity. A comparative analysis with structurally similar compounds reveals insights into how modifications affect potency:

Compound NameSimilarityUnique Features
2,3-Dichloro-5-(difluoromethoxy)benzodifluoride0.95Contains two dichloro groups
1-Bromo-4-(difluoromethoxy)benzene0.98Substituted bromine instead of chlorine
1,3-Dibromo-5-(trifluoromethoxy)benzene0.95Contains bromine and trifluoromethoxy
3-(Trifluoromethoxy)bromobenzene0.98Features trifluoromethoxy group
2,3-Dichloro-5-(trifluoromethyl)benzodifluoride0.95Incorporates trifluoromethyl instead of difluoro

This table illustrates how variations in substituents can lead to differing biological activities and affinities for target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,3-dichloro-5-(difluoromethoxy)benzene can be contrasted with several analogous compounds, as detailed below.

Substituent Variation: Chloromethyl vs. Difluoromethoxy

  • 1,3-Dichloro-5-(chloromethyl)benzene (CAS 3290-06-0)
    • Molecular Formula : C₇H₅Cl₃
    • Molecular Weight : 195.47 g/mol
    • Physical State : Solid (melting point 35–37°C)
    • Key Differences : The chloromethyl (-CH₂Cl) group is less electronegative than difluoromethoxy, leading to lower stability under hydrolytic conditions. This compound is often used as a precursor in alkylation reactions, whereas the difluoromethoxy variant may serve as a directing group in electrophilic substitutions due to its electron-withdrawing nature .

Heterocyclic Analogues

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7)
    • Molecular Formula : C₆H₂Cl₂F₃N
    • Molecular Weight : 216.0 g/mol
    • Key Differences : The pyridine ring introduces nitrogen, enhancing electron-deficient character and altering reactivity in nucleophilic substitutions. The trifluoromethyl (-CF₃) group is more electron-withdrawing than difluoromethoxy, increasing resistance to oxidation but reducing solubility in polar solvents .

Fluorinated Alkyl/Aryl Substituents

  • 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
    • Key Differences : The trifluoropropenyl group introduces steric bulk and π-bond conjugation, favoring cycloaddition reactions (e.g., in isoxazoline insecticide synthesis). This contrasts with the linear reactivity of the difluoromethoxy group, which is more suited for SNAr (nucleophilic aromatic substitution) pathways .

Halogen and Alkoxy Variations

  • The trifluoromethoxy (-OCF₃) group further increases electron withdrawal, making this compound more reactive in Ullmann or Buchwald-Hartwig couplings than the difluoromethoxy analogue .

Multi-Halogenated Derivatives

  • 2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene (CAS 214774-60-4)
    • Molecular Formula : C₈H₂Cl₇F
    • Molecular Weight : 377.2 g/mol
    • Key Differences : The high chlorine content increases lipophilicity and thermal stability but limits solubility in organic solvents. This compound’s polyhalogenated structure is tailored for extreme environments, unlike the more balanced electronic profile of the difluoromethoxy derivative .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula MW (g/mol) Physical State Key Substituents Applications References
This compound 676252-17-8 C₇H₄Cl₂F₂O 213.01 Liquid -Cl, -OCF₂H Life science intermediates
1,3-Dichloro-5-(chloromethyl)benzene 3290-06-0 C₇H₅Cl₃ 195.47 Solid -Cl, -CH₂Cl Alkylation reactions
2,3-Dichloro-5-(trifluoromethyl)pyridine 69045-84-7 C₆H₂Cl₂F₃N 216.0 Liquid -Cl, -CF₃, pyridine Agrochemical synthesis
1,3-Dibromo-5-(trifluoromethoxy)benzene 207226-31-1 C₇H₃Br₂F₃O 311.9 Solid -Br, -OCF₃ Cross-coupling reactions

Research Findings and Functional Insights

  • Reactivity in Synthesis :

    • The difluoromethoxy group in this compound enhances regioselectivity in SNAr reactions compared to methoxy or chloromethyl analogues due to its moderate electron-withdrawing effect .
    • Trifluoromethyl and bromine substituents (e.g., in 1,3-dibromo-5-(trifluoromethoxy)benzene) increase oxidative stability but require harsher reaction conditions for functionalization .
  • Biological Activity :

    • Fluorinated benzene derivatives, such as those with trifluoropropenyl groups, exhibit enhanced bioactivity in insecticides due to increased membrane permeability .
  • Commercial Viability :

    • This compound is priced at €962.00/g (), reflecting its niche applications, whereas chloromethyl derivatives are bulk-produced for general synthesis .

Preparation Methods

Halogenation of Benzene Ring

The initial step involves halogenation, typically chlorination, to introduce chlorine atoms at the 1 and 3 positions of the benzene ring. This is commonly achieved by:

  • Using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3).
  • Controlling temperature and solvent polarity to favor substitution at meta positions relative to existing substituents.

This step yields 1,3-dichlorobenzene or a suitably substituted intermediate for further functionalization.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced through specialized fluorination reactions, often involving:

  • Reaction of the chlorinated aromatic intermediate with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium carbonate (K2CO3).
  • This nucleophilic substitution replaces a suitable leaving group (e.g., hydroxyl or phenol) on the aromatic ring with the difluoromethoxy moiety.

This step requires precise control of reaction conditions (temperature, solvent, base strength) to maximize the yield of the desired difluoromethoxy-substituted product and minimize side reactions.

Alternative Synthetic Routes

Some advanced methods include:

  • Electrophilic aromatic substitution followed by difluoromethylation using difluoromethylating agents.
  • Use of intermediate salts that facilitate difluoromethoxy group introduction with improved yields (~76%) and scalability, avoiding complex chromatographic purification steps.

Such methods enhance overall efficiency and are suitable for industrial-scale synthesis.

Analytical Characterization and By-Product Identification

During synthesis, by-products commonly form due to incomplete substitution or side reactions. Analytical techniques employed include:

These methods enable identification of four major by-products in exploratory syntheses, facilitating optimization of reaction conditions to improve purity and yield.

Comparative Data Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Electrophilic aromatic chlorination Cl2 / FeCl3 catalyst, controlled temp 70-85 Meta substitution favored; regioselective control needed
2 Difluoromethoxy group introduction Chlorodifluoromethane, K2CO3, polar solvent 70-76 Base-mediated nucleophilic substitution; avoids chromatography in advanced methods
3 Purification Crystallization or simple unit operations >80 Scalable purification avoiding chromatography
By-products identification Analytical characterization GC–MS, NMR, GC–AED N/A Identification of impurities to optimize synthesis

Research Findings and Optimization Insights

  • The electron-withdrawing halogen substituents stabilize intermediates during electrophilic substitution, enhancing regioselectivity.
  • Introducing the difluoromethoxy group after chlorination prevents undesired side reactions and improves yield.
  • Recent patented methods have improved yields of difluoromethoxy introduction to approximately 76%, surpassing older methods with yields near 52%, by employing intermediate salts and avoiding chromatographic purification.
  • Analytical studies reveal that controlling reaction parameters can minimize four major impurities, improving the overall product purity.

Q & A

Q. What are the standard synthetic routes for 1,3-dichloro-5-(difluoromethoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Wittig reactions or Grignard reagent-mediated coupling . For example, a modified Wittig reaction using 3,5-dichlorophenyl derivatives and trifluoropropenyl reagents under mild conditions (room temperature, dichloroethane solvent) achieves high yields (~89%) . Optimization involves:

  • Catalyst selection : Use Na(OAc)3BH for efficient aldehyde reduction.
  • Solvent choice : Dichloroethane (DCE) minimizes side reactions compared to polar solvents.
  • Temperature control : Reflux for 4–6 hours ensures complete conversion without decomposition .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., δ 7.50 ppm for aromatic protons, δ 44.1 ppm for methylsulfinyl groups) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]+^+) confirm molecular weight (e.g., m/z 237.05 for C8_8H7_7BrF2_2O derivatives) .
  • Infrared (IR) spectroscopy : C-F stretches (~1150–1250 cm1^{-1}) and C-Cl vibrations (~550–750 cm1^{-1}) validate functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Halogenated waste containers are mandatory due to chlorine/fluorine content .
  • Thermal stability : Monitor melting points (e.g., 71–73°C for sulfoxide derivatives) to prevent decomposition during storage .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Computational analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps. For example, 2,4-difluoromethoxy analogs show gaps of ~5.2 eV, suggesting moderate electrophilicity .
  • Experimental validation : Compare reactivity in nitration/sulfonation reactions. Electron-withdrawing -CF3_3 groups meta-direct substitutions, while -OCHF2_2 alters regioselectivity .

Q. How can discrepancies in NMR data for derivatives be resolved during structural elucidation?

Methodological Answer:

  • Decoupling experiments : Use 1^1H-13^{13}C HSQC/HMBC to assign overlapping aromatic signals (e.g., δ 7.44–7.50 ppm in CDCl3_3) .
  • Isotopic labeling : Deuterated analogs (e.g., 3,5-difluorobenzoic-d3_3 acid) simplify splitting patterns .
  • X-ray crystallography : Resolve ambiguities for crystalline derivatives (e.g., sulfoximine analogs with 44.1 ppm 13^{13}C shifts) .

Q. What strategies mitigate competing side reactions in the synthesis of aryl-sulfinyl derivatives?

Methodological Answer:

  • Oxidant selection : Use H2_2O2_2 instead of mCPBA to avoid over-oxidation to sulfones.
  • Temperature modulation : Maintain 0–5°C during sulfoxidation to suppress sulfone formation .
  • Chromatographic purification : Silica gel columns with ethyl acetate (100%) isolate sulfoxides at >95% purity .

Q. How does this compound interact with the aryl hydrocarbon receptor (AhR), and what assays validate this interaction?

Methodological Answer:

  • AhR binding assays : Use luciferase reporter gene assays in HepG2 cells. The compound’s π-π stacking with AhR’s hydrophobic pocket enhances binding (IC50_{50} ~10 µM) .
  • Gene expression profiling : RT-qPCR confirms upregulation of CYP1A1 and NQO1, indicating AhR activation .
  • Competitive inhibition : Co-treatment with α-naphthoflavone (AhR antagonist) reverses transcriptional activity .

Q. What are the implications of fluorinated substituents on the compound’s metabolic stability in biological systems?

Methodological Answer:

  • In vitro microsomal assays : Rat liver microsomes show reduced CYP450-mediated degradation due to C-F bonds (t1/2_{1/2} > 120 min vs. 30 min for non-fluorinated analogs) .
  • Metabolite identification : LC-MS detects difluoromethoxy-to-hydroxyl conversions as primary metabolic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dichloro-5-(difluoromethoxy)benzene
Reactant of Route 2
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1,3-Dichloro-5-(difluoromethoxy)benzene

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